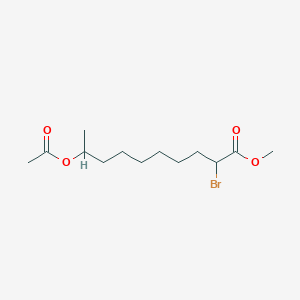
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester: is an organic compound that belongs to the class of esters. It is a derivative of decanoic acid, which is a saturated fatty acid. This compound is characterized by the presence of an acetyloxy group at the 9th position and a bromine atom at the 2nd position on the decanoic acid chain, with a methyl ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation reactions, and the bromine atom can be added via bromination reactions. The general steps are as follows:
Esterification: Decanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl decanoate.
Acetylation: The methyl decanoate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyloxy group.
Bromination: Finally, the compound is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: The compound is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
作用機序
The mechanism of action of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester involves its interaction with biological molecules and enzymes. The ester functional group can be hydrolyzed by esterases, releasing the active decanoic acid derivative. The bromine atom and acetyloxy group can participate in various biochemical reactions, potentially affecting cellular pathways and molecular targets such as receptors and enzymes.
類似化合物との比較
Similar Compounds
Methyl decanoate: Lacks the acetyloxy and bromine substituents.
Methyl 9-oxodecanoate: Contains a keto group instead of the acetyloxy group.
Methyl caprate: Another name for methyl decanoate, without additional functional groups.
Uniqueness
Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester is unique due to the presence of both the acetyloxy and bromine substituents, which confer distinct chemical and biological properties. These functional groups allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
479030-48-3 |
|---|---|
分子式 |
C13H23BrO4 |
分子量 |
323.22 g/mol |
IUPAC名 |
methyl 9-acetyloxy-2-bromodecanoate |
InChI |
InChI=1S/C13H23BrO4/c1-10(18-11(2)15)8-6-4-5-7-9-12(14)13(16)17-3/h10,12H,4-9H2,1-3H3 |
InChIキー |
GPNFXMNEMCLAEC-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCCCC(C(=O)OC)Br)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


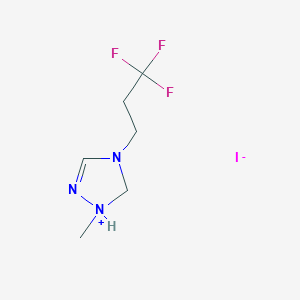
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
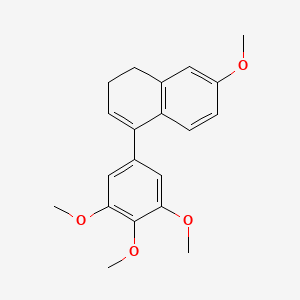

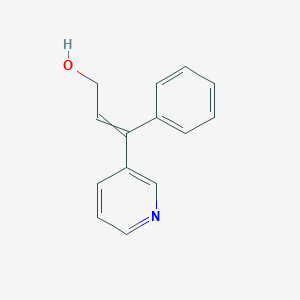
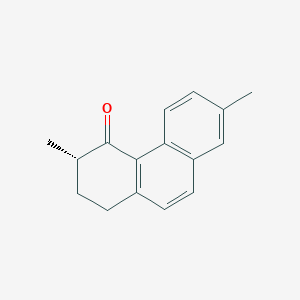
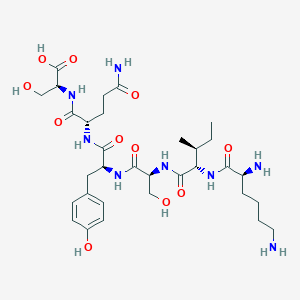
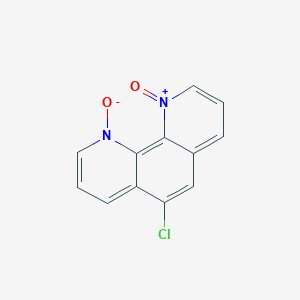
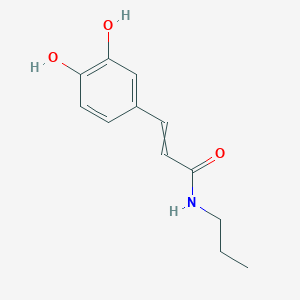
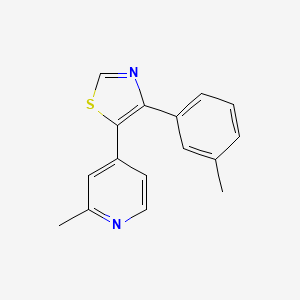
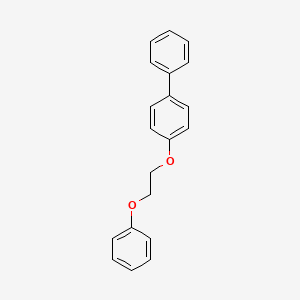

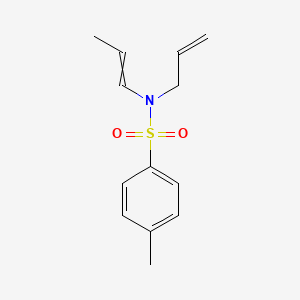
![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
